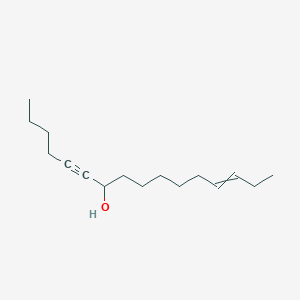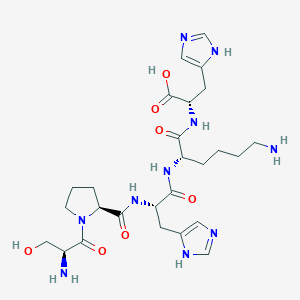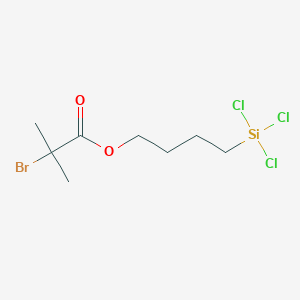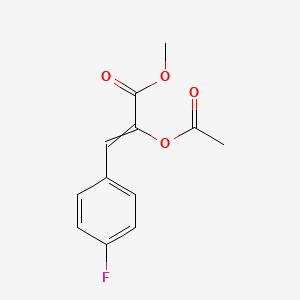![molecular formula C25H19N3O B12611677 4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde CAS No. 648901-11-5](/img/structure/B12611677.png)
4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde is an organic compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of a diazenyl group (N=N) and a benzaldehyde moiety, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde typically involves the following steps:
Diazotization Reaction: The starting material, 4-(diphenylamino)aniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-formylbenzenediazonium chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The diazenyl group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzoic acid.
Reduction: 4-{(E)-[4-(Diphenylamino)phenyl]amino}benzaldehyde.
Substitution: Various nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs) due to its chromophoric properties
Mechanism of Action
The mechanism of action of 4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde involves its interaction with molecular targets through its diazenyl and aldehyde functional groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to form reactive intermediates also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar in structure but with a dimethylamino group instead of a diphenylamino group.
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzaldehyde: Similar diazenyl structure but with a dimethylamino group.
Uniqueness
4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde is unique due to its diphenylamino group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
648901-11-5 |
|---|---|
Molecular Formula |
C25H19N3O |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-[[4-(N-phenylanilino)phenyl]diazenyl]benzaldehyde |
InChI |
InChI=1S/C25H19N3O/c29-19-20-11-13-21(14-12-20)26-27-22-15-17-25(18-16-22)28(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-19H |
InChI Key |
RTGDVBDPGILETC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B12611594.png)
![tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate](/img/structure/B12611596.png)
![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
![{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone](/img/structure/B12611605.png)
![9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole](/img/structure/B12611618.png)
![Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-](/img/structure/B12611630.png)
![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-](/img/structure/B12611637.png)
![2-[4-(Methoxymethoxy)butyl]-1,3-dithiane](/img/structure/B12611639.png)

![2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B12611647.png)


![1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B12611658.png)

